molecular formula C9H12N2O2 B1344107 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid CAS No. 954233-00-2

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Cat. No. B1344107
CAS RN: 954233-00-2
M. Wt: 180.2 g/mol
InChI Key: GFVUJVMQWKNZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)–H and vinylic C (sp2)–H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3, (H,12,13) .


Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidine Derivatives : Research on the synthesis of various pyrimidine derivatives, including 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid analogs, has been conducted. These compounds are evaluated for their inhibitory effects on enzymes like dihydrofolic reductase, which is crucial in the field of medicinal chemistry (Baker & Jordaan, 1965).

  • NMR Spectra Studies : Studies on the proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, including their hydration properties, have been conducted. These studies are important for understanding the chemical behavior and properties of these compounds (Kress, 1994).

  • Biginelli Compounds Reactions : Research on the reactions of Biginelli-compound derivatives, including 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, has been explored. These studies contribute to the field of organic synthesis and pharmacology (Kappe & Roschger, 1989).

Applications in Crystal Engineering and Pharmacology

  • Coordination Complexes in Crystal Engineering : Research on the preparation of coordination complexes using carboxylic acid pyrimidine derivatives, including 4- and 5-carboxylic acid pyrimidine, has been performed. These complexes are significant for inorganic crystal engineering and materials science (Aakeröy et al., 2006).

  • Mass Spectrometric Studies : Mass spectrometry has been used to study the main fragmentation routes of some 4-pyrimidine carboxylic acids, including 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid. Understanding these fragmentation routes is crucial in analytical chemistry and pharmacology (Jovanović et al., 2002).

  • Quantum Chemical Calculations and Molecular Docking : Quantum chemical calculations, including ab initio and DFT, have been performed on pyrimidine derivatives for structural analysis and molecular docking studies. These studies are important for drug design and development (Gandhi et al., 2016).

  • Synthesis of Novel Pyrazoles and their Medicinal Properties : Research on the synthesis of novel pyrazoles from pyrimidine derivatives and their evaluation for potential medicinal applications like anti-inflammatory and anti-cancer properties has been conducted (Thangarasu et al., 2019).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVUJVMQWKNZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624524
Record name 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

CAS RN

954233-00-2
Record name 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.